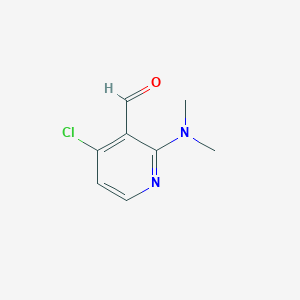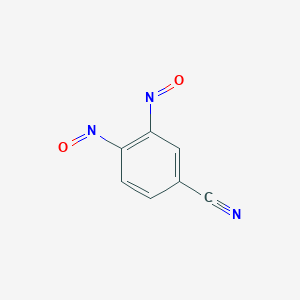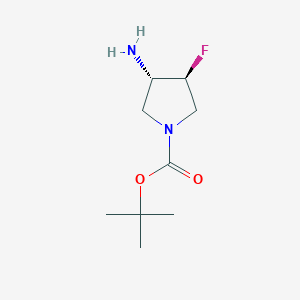
1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, or 1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene, is a fluorinated aromatic compound used in various scientific applications. It is a colorless liquid with a boiling point of 72.6 °C and a molecular weight of 206.22 g/mol. 1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has unique properties that make it useful in a variety of experiments, such as its low boiling point, low volatility, and low toxicity.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has been used in a variety of scientific research applications, such as in the synthesis of polymers and in the study of organic reactions. It has also been used as a solvent in the synthesis of pharmaceuticals and in the study of organic reaction mechanisms.
Wirkmechanismus
1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene is an electron-rich aromatic compound due to the presence of three fluorine atoms. This electron-rich nature makes it a useful reagent in organic synthesis, as it can act as a nucleophile in various substitution reactions.
Biochemische Und Physiologische Effekte
1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene is a low toxicity compound, with an oral LD50 of greater than 5 g/kg in rats. It has also been shown to have no mutagenic or teratogenic effects in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, with low volatility and a low boiling point, making it ideal for use as a solvent in various reactions. Additionally, its electron-rich nature makes it useful in substitution reactions. However, it is not suitable for use in reactions involving strong acids or bases, as it is easily hydrolyzed.
Zukünftige Richtungen
1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has potential for use in a variety of scientific applications. It could be used in the synthesis of pharmaceuticals and in the study of organic reaction mechanisms. Additionally, it could be used in the synthesis of polymers and in the study of organic reactions. It could also be used in the development of new materials with improved properties, such as increased thermal stability and improved electrical conductivity. Finally, it could be used in the development of new catalysts and catalytic processes.
Eigenschaften
IUPAC Name |
1-fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-2-1-6(9(14,15)16)3-5(7)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACQMIHUZCLGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)


![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)


![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)

![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)
